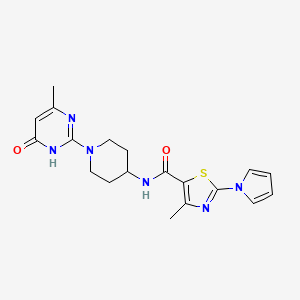

4-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest belongs to a class of molecules that exhibit a wide range of biological activities, making it a focal point for scientific research. Its complex structure, comprising multiple heterocyclic rings, suggests potential applications in various fields, including medicinal chemistry and material science. Research on this compound and its derivatives mainly focuses on understanding its synthesis, molecular structure, reactivity, and intrinsic chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that result in the formation of complex structures with high precision. For instance, derivatives of pyrimidine and thiazole compounds have been synthesized through reactions involving key intermediates like enaminones and malononitrile, showcasing the compound's synthetic accessibility and the potential for structural modifications to explore its reactivity and interactions (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals insights into their conformational dynamics and the impact on their binding interactions. For example, the molecular interaction studies of cannabinoid receptor antagonists highlight the importance of conformational analysis in understanding how structural elements contribute to binding affinity and activity (J. Shim et al., 2002).

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound , due to its complex structure, shares similarities with various heterocyclic compounds that have been synthesized and evaluated for their potential in medical science. For instance, the synthesis of novel compounds derived from benzodifuranyl and khellinone, which exhibit significant anti-inflammatory and analgesic activities, indicates the potential of structurally complex molecules in drug development. These compounds have been found to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) and display analgesic and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).

Anticancer and Anti-Inflammatory Agents

Similarly, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds showcase the ability of complex heterocyclic molecules to interact with biological targets, potentially leading to new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial and Antituberculosis Applications

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, demonstrating activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in addressing infectious diseases (Jeankumar et al., 2013). This indicates the broader applicability of complex molecules like the one in combating microbial infections.

Fluorescent pH Sensors

In a different application, derivatives of 4-piperidine-naphthalimide, which may share structural features with the compound , have been synthesized and their fluorescence properties examined. These compounds exhibit potential as fluorescent pH sensors, demonstrating the versatility of such complex molecules in analytical chemistry (Cui et al., 2004).

Hypoglycemic Agents

Moreover, N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been explored for their dual-action hypoglycemic effects, indicating the potential of structurally complex compounds in metabolic disorder management (Song et al., 2011).

Propriétés

IUPAC Name |

4-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-12-11-15(26)23-18(20-12)24-9-5-14(6-10-24)22-17(27)16-13(2)21-19(28-16)25-7-3-4-8-25/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,22,27)(H,20,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNQHPFTGVUJHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=C(N=C(S3)N4C=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498659.png)

![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)

![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)

![1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione](/img/structure/B2498667.png)

![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)

![5-Bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2498669.png)

![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)

![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)